![molecular formula C19H21NO7S2 B2994587 ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-01-6](/img/structure/B2994587.png)
ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids . A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group of some kind .
Chemical Reactions Analysis
Esters can undergo a number of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Scientific Research Applications
- Thiol-Phenylsulfone Substitution Reactions : Thiol chemistry plays a crucial role in polymer synthesis and modification. Researchers have utilized the thiol-phenylsulfone substitution reaction to create novel polymers. A monomer containing two phenylsulfonyl groups is synthesized and reacted with bisthiols under mild conditions, resulting in step-growth polymerization. Post-polymerization modifications can also involve a combination of thiol-phenylsulfone and thiol-disulfide reactions .
- Benzothiophene and Benzoselenophene Synthesis : The compound can participate in photoredox-catalyzed cascade annulation reactions. By combining methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, researchers have obtained benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .
- Hydroxyl-Yne Click Reaction : Ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be used for modifying cellulosic materials. The hydroxyl-yne click reaction efficiently substitutes hydroxyl groups in ethyl cellulose (EC). More than 80% substitution can occur rapidly, demonstrating its high efficiency .
Polymer Synthesis and Modification
Photoredox-Catalyzed Cascade Annulation
Cellulosic Material Modification
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions associated with handling esters include avoiding contact with the skin and eyes, and avoiding inhalation or ingestion . They should be used in a well-ventilated area and stored properly to prevent degradation .
Mechanism of Action
Target of Action
Compounds with sulfonyl groups, such as benzenesulfonyl derivatives, have been reported to inhibit human neutrophil elastase (hne), a protein involved in inflammation and infection .
Mode of Action
Sulfonyl groups are known to participate in nucleophilic substitution reactions . In these reactions, the sulfur atom of the sulfonyl group acts as an electrophile, attracting nucleophiles. This could potentially lead to changes in the target proteins, affecting their function .
Biochemical Pathways
Given the potential target of hne, it could be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
If the compound does indeed inhibit hne, it could potentially reduce inflammation and modulate immune responses .
properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S2/c1-3-26-19(21)18-13-20(29(24,25)14-8-6-5-7-9-14)16-12-15(28(22,23)4-2)10-11-17(16)27-18/h5-12,18H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZOMUKNQTZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
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